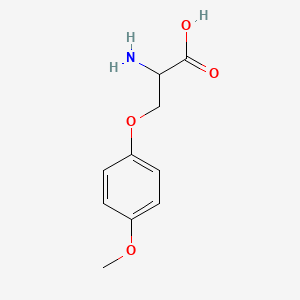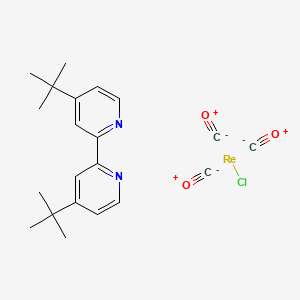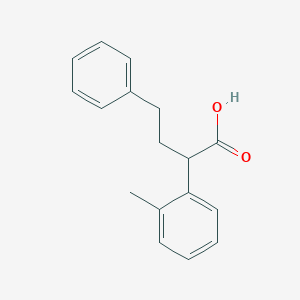
2-(2-Methylphenyl)-4-phenylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-(2-méthylphényl)-4-phénylbutanoïque est un composé organique caractérisé par sa structure unique, qui comprend une chaîne d'acide butanoïque substituée par un groupe 2-méthylphényl et un groupe phényl.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : La synthèse de l'acide 2-(2-méthylphényl)-4-phénylbutanoïque implique généralement la condensation de matières premières appropriées dans des conditions contrôlées. Une méthode courante comprend la réaction du chlorure de 2-méthylbenzyle avec l'acide phénylacétique en présence d'une base, suivie d'une oxydation pour donner le produit souhaité. Les conditions réactionnelles impliquent souvent l'utilisation de solvants tels que le dichlorométhane et de catalyseurs comme le palladium sur carbone.
Méthodes de production industrielle : À l'échelle industrielle, la production d'acide 2-(2-méthylphényl)-4-phénylbutanoïque peut impliquer des procédés plus efficaces et évolutifs. Ces méthodes utilisent souvent des réacteurs à écoulement continu et des systèmes catalytiques avancés pour garantir un rendement élevé et une pureté élevée. L'utilisation de solvants et de réactifs écologiques est également une priorité pour minimiser l'impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions : L'acide 2-(2-méthylphényl)-4-phénylbutanoïque subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les cétones ou les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en alcools ou en alcanes.
Substitution : Les cycles aromatiques du composé peuvent subir des réactions de substitution électrophile, telles que la nitration ou l'halogénation.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs tels que l'acide nitrique pour la nitration ou le brome pour la bromation sont typiques.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés d'acide benzoïque, tandis que la réduction peut produire des alcools ou des alcanes.
4. Applications de la recherche scientifique
L'acide 2-(2-méthylphényl)-4-phénylbutanoïque a plusieurs applications dans la recherche scientifique :
Chimie : Il sert de brique de base pour la synthèse de molécules organiques plus complexes.
Biologie : Le composé est utilisé dans des études liées à l'inhibition enzymatique et aux interactions protéine-ligand.
Médecine : La recherche explore son potentiel en tant qu'intermédiaire pharmaceutique pour le développement de médicaments.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux de spécialité présentant des propriétés spécifiques.
5. Mécanisme d'action
Le mécanisme par lequel l'acide 2-(2-méthylphényl)-4-phénylbutanoïque exerce ses effets implique des interactions avec des cibles moléculaires telles que les enzymes et les récepteurs. La structure du composé lui permet de s'insérer dans les sites actifs des enzymes, inhibant ainsi leur activité. Cette inhibition peut affecter diverses voies biochimiques, entraînant des modifications des fonctions cellulaires.
Composés similaires :
Acide 2-phénylbutanoïque : Il manque le groupe 2-méthylphényl, ce qui entraîne des propriétés chimiques différentes.
Acide 4-phénylbutanoïque : Il manque le groupe 2-méthylphényl, affectant sa réactivité et ses applications.
Acide 2-méthylphénylacétique : Il a une structure similaire mais diffère dans la position du groupe phényl.
Unicité : L'acide 2-(2-méthylphényl)-4-phénylbutanoïque est unique en raison de la présence à la fois du groupe 2-méthylphényl et du groupe phényl, qui confèrent des propriétés chimiques et physiques distinctes. Ces caractéristiques structurelles le rendent précieux pour des applications spécifiques dans la recherche et l'industrie.
Applications De Recherche Scientifique
2-(2-Methylphenyl)-4-phenylbutanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-(2-Methylphenyl)-4-phenylbutanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
2-Phenylbutanoic acid: Lacks the 2-methylphenyl group, resulting in different chemical properties.
4-Phenylbutanoic acid: Lacks the 2-methylphenyl group, affecting its reactivity and applications.
2-Methylphenylacetic acid: Has a similar structure but differs in the position of the phenyl group.
Uniqueness: 2-(2-Methylphenyl)-4-phenylbutanoic acid is unique due to the presence of both the 2-methylphenyl and phenyl groups, which confer distinct chemical and physical properties. These structural features make it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C17H18O2 |
|---|---|
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
2-(2-methylphenyl)-4-phenylbutanoic acid |
InChI |
InChI=1S/C17H18O2/c1-13-7-5-6-10-15(13)16(17(18)19)12-11-14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3,(H,18,19) |
Clé InChI |
AYCQXEPKENEABM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(CCC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


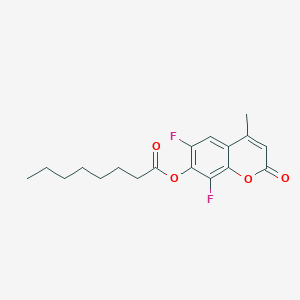
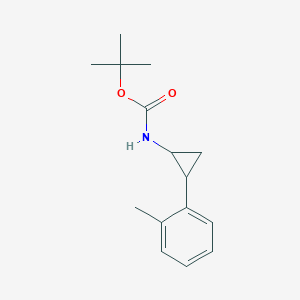
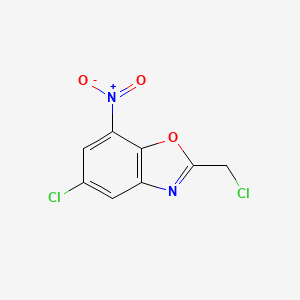
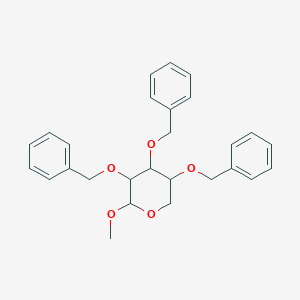
![12,18-dihydroxy-7-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,14-dimethyl-15-(5-oxo-2H-furan-3-yl)-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-13-one](/img/structure/B12308558.png)
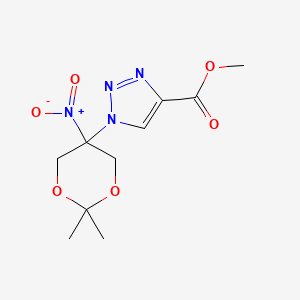
![Methyl 5-hydroxy-2-methyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate](/img/structure/B12308579.png)
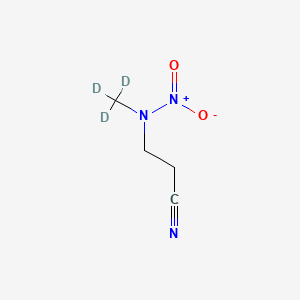
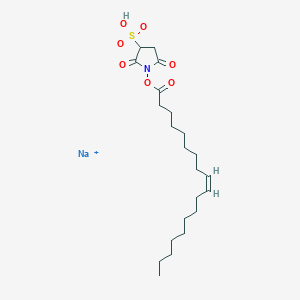
![rac-methyl (1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride, cis](/img/structure/B12308595.png)
![rac-(3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid, cis](/img/structure/B12308600.png)
![2-(2-((4-Fluorobenzyl)amino)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12308605.png)
